N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a propyl group at the 3-position of the pyrimidinone core and a 2,4-dimethoxyphenyl acetamide moiety linked via a sulfanyl bridge. This scaffold is of interest due to its structural similarity to bioactive compounds targeting enzymes such as cyclooxygenase, cholinesterase, and α-glucosidase .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-8-22-18(24)17-14(7-9-27-17)21-19(22)28-11-16(23)20-13-6-5-12(25-2)10-15(13)26-3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMLIKINWSPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS Number 1252838-76-8 and a molecular weight of 419.5 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group through an acetamide bridge. Its molecular formula is .
| Property | Value |
|---|---|
| CAS Number | 1252838-76-8 |
| Molecular Weight | 419.5 g/mol |
| Molecular Formula | C19H21N3O4S2 |
| Density | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Research suggests that compounds with similar structures often target the MEK/ERK signaling pathway, which is crucial in cancer biology.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values for different cell lines ranged from 0.5 µM to 1.5 µM, indicating significant potency against leukemia and solid tumors.
Case Studies
- Leukemia Cell Lines : In a study involving MV4-11 and MOLM13 acute leukemia cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.3 µM. The mechanism involved downregulation of phospho-ERK1/2 levels, suggesting interference with the MAPK signaling pathway .
- Solid Tumors : The compound was also tested against solid tumor models in xenograft studies, showing a marked reduction in tumor growth at doses of 10 mg/kg when administered orally .
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is useful to compare it with other known inhibitors in the same class.
| Compound Name | IC50 (µM) | Target Pathway |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-(thieno[3,2-d]pyrimidine) | 0.5 | MEK/ERK |
| AZD6244 (MEK inhibitor) | 0.3 | MEK/ERK |
| PD0325901 (MEK inhibitor) | 0.1 | MEK/ERK |
Conclusion and Future Directions
This compound shows promising biological activity as an anticancer agent through its mechanism of inhibiting key signaling pathways involved in cell proliferation and survival. Further studies are warranted to elucidate its full therapeutic potential and to explore its efficacy in clinical settings.
Future research should focus on:
- In vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To further understand the molecular mechanisms underlying its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity against cancer cells.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cellular signaling pathways and induce cell cycle arrest in cancer cells. Studies have shown that thienopyrimidine derivatives can lead to apoptosis in various cancer cell lines.
- Case Study on Leukemia : A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a potential therapeutic role in leukemia treatment.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- In Vitro Studies : Compounds within the thienopyrimidine class have demonstrated significant activity against various bacterial strains and fungi. The mechanism typically involves disrupting cellular processes critical for microbial survival.
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of thienopyrimidine were tested against various pathogens, showing MIC values significantly lower than standard antibiotics.
Summary Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl bridge serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents.
Example :
Reaction with chloroacetamide under heated dimethylformamide (DMF) yields substituted derivatives through S-alkylation .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid intermediates.
| Condition | Reagents | Product | Stability |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 8–10 h | 2-({4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid | Stable at pH < 5 |
| Basic (NaOH) | 2M NaOH, 60°C, 6 h | Sodium salt of the carboxylic acid | Degrades above pH 9 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, cleaving the C–N bond.
Oxidation of the Thiophene Ring
The thieno[3,2-d]pyrimidine core is susceptible to oxidation, particularly at the sulfur atom.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 h | Sulfoxide derivatives | Bioactivity modulation |
| KMnO₄ | Acidic medium, 50°C | Sulfone derivatives | Not reported |
Note : Sulfoxide formation enhances hydrogen-bonding capacity, potentially improving target binding.
Cyclization Reactions
Heating in polar aprotic solvents induces intramolecular cyclization, forming fused heterocycles.
| Cyclization Partner | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 100°C, 12 h | Benzimidazole-thienopyrimidine hybrids | 72–85% |
| Thiourea | Ethanol, reflux, 8 h | Thiazole-fused derivatives | 65% |
Example :
Reaction with benzimidazole precursors generates hybrids with enhanced kinase inhibition potential .
Coupling Reactions for Structural Diversification
The compound participates in cross-coupling reactions to introduce aryl or alkyl groups.
| Coupling Type | Catalyst/Reagents | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified thienopyrimidines | 60–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminoalkyl derivatives | 55% |
Key Limitation : Steric hindrance from the 3,4-dimethoxyphenyl group reduces coupling efficiency.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| Thermal (150°C, 2 h) | Partial decomposition | Propylthiol fragments, CO₂ |
| UV light (254 nm, 48 h) | Sulfur oxidation | Sulfoxide and sulfone byproducts |
Recommendation : Store in amber vials at –20°C to minimize photodegradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives share a common heterocyclic core but differ in substituents, which critically affect their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations on the Acetamide Phenyl Ring
Notes:
- The 2,4-dimethoxy substituents (Target) balance electron-donating effects and steric bulk, contrasting with the electron-withdrawing nitro (4-NO2) and trifluoromethyl (2-CF3) groups in analogs .
- The propyl group at the 3-position (Target) may confer flexibility compared to bulkier phenyl or ethyl substituents in other derivatives .
Modifications to the Thienopyrimidinone Core
Notes:
- Substituents at the 3-position (e.g., propyl vs. methoxybenzyl) influence steric accessibility and hydrophobic interactions .
Melting Points and Spectral Data
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thienopyrimidine derivative?
The synthesis requires multi-step reactions with precise control of conditions. Key parameters include:
- Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance reaction efficiency, while toluene may stabilize intermediates in cyclization steps .
- Catalysts : Triethylamine or potassium carbonate is often used to deprotonate thiol groups during sulfanyl-acetamide bond formation .
- Temperature : Elevated temperatures (80–120°C) are critical for ring closure in the thieno[3,2-d]pyrimidinone core .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, propyl groups) and confirm acetamide linkage .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] ion) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability (e.g., intramolecular N–H⋯O bonds) .
Q. How is the biological activity of this compound assessed in preliminary studies?
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence-based assays at µM concentrations .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
- Solubility and stability : PBS or DMSO solubility tests, coupled with LC-MS stability monitoring under physiological pH (7.4) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Modifying the 2,4-dimethoxyphenyl or propyl groups alters steric and electronic effects. For example, bulkier substituents reduce solubility but enhance target binding .
- Bioisosteric replacement : Replacing the sulfanyl group with ether or amine linkages to assess potency changes .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized protocols : Replicate assays across multiple labs using identical cell lines and reagent batches .
- Impurity profiling : LC-MS/MS to identify byproducts (e.g., oxidized sulfanyl groups) that may skew activity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., CAS 1291848-18-4, a methyl-substituted analogue) to identify trends .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
- Solid-state stability : Powder X-ray diffraction (PXRD) detects polymorphic changes, while TGA-DSC evaluates thermal decomposition .
Q. How are computational methods integrated into mechanistic studies?
- DFT calculations : Predict reactivity of the sulfanyl-acetamide moiety (e.g., nucleophilic susceptibility) .
- MD simulations : Model binding dynamics with proteins (e.g., 100-ns simulations in GROMACS) to identify key residues for mutagenesis validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
